2-(1H-imidazol-1-ylmethyl)cyclohexanone
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Overview
Description
2-(1H-imidazol-1-ylmethyl)cyclohexanone is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . It is characterized by the presence of an imidazole ring attached to a cyclohexanone moiety. This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
The synthesis of 2-(1H-imidazol-1-ylmethyl)cyclohexanone typically involves the reaction of cyclohexanone with imidazole in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product .
Chemical Reactions Analysis
2-(1H-imidazol-1-ylmethyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Scientific Research Applications
2-(1H-imidazol-1-ylmethyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in the context of antifungal and antibacterial properties, is ongoing.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-ylmethyl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-(1H-imidazol-1-ylmethyl)cyclohexanone can be compared with other imidazole-containing compounds, such as:
2-(1H-imidazol-1-ylmethyl)cyclopentanone: Similar structure but with a cyclopentane ring instead of cyclohexane.
2-(1H-imidazol-1-ylmethyl)cycloheptanone: Contains a cycloheptane ring, leading to different steric and electronic properties.
1-(1H-imidazol-1-ylmethyl)cyclohexanol: Features a hydroxyl group instead of a ketone, affecting its reactivity and solubility.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(imidazol-1-ylmethyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H14N2O/c13-10-4-2-1-3-9(10)7-12-6-5-11-8-12/h5-6,8-9H,1-4,7H2 |
InChI Key |
YPTDHTJAAQJZLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CN2C=CN=C2 |
Origin of Product |
United States |
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